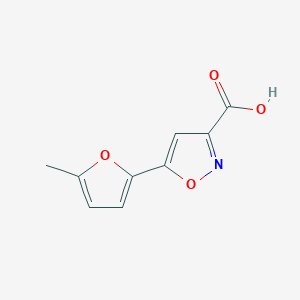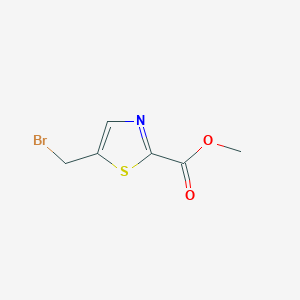
Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are often used in organic synthesis. For example, Bromomethyl methyl ether is used as a reagent for protection of OH groups as their methoxymethyl (MOM) ethers . It’s also used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Bromomethyl compounds are often involved in substitution reactions. For example, the bromine atom in bromomethyl groups can be replaced by other nucleophiles in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For example, Bromomethyl methyl ether is a liquid at room temperature, has a boiling point of 88 °C, and a specific gravity of 1.58 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate:
Pharmaceutical Intermediates
Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development, particularly in the creation of anti-inflammatory and antimicrobial agents .
Agrochemical Synthesis
This compound is also utilized in the agrochemical industry. It serves as a building block for the synthesis of herbicides, fungicides, and insecticides. Its bromomethyl group is particularly reactive, making it a valuable precursor in the development of compounds that protect crops from pests and diseases .
Organic Synthesis
In organic chemistry, Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is employed as a reagent for various synthetic transformations. It can be used in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of complex organic molecules .
Material Science
Researchers in material science use this compound to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This makes it useful in the production of high-performance materials for industrial applications .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities. Studies have shown that derivatives of Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate exhibit promising activity against various pathogens, making it a candidate for further drug development .
Biochemical Research
This compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and regulation .
Photochemistry
In the field of photochemistry, Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate is used to develop photoactive compounds. These compounds can be used in light-sensitive applications, such as in the development of photoresists for lithography or in the creation of light-activated drugs .
Environmental Chemistry
Lastly, this compound is studied in environmental chemistry for its potential use in pollution control. Its reactivity can be harnessed to break down harmful pollutants in the environment, making it a valuable tool in the development of green chemistry solutions .
Based on general knowledge and typical applications of similar compounds. Specific references were not found in the search results.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGZIRNIQWIWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

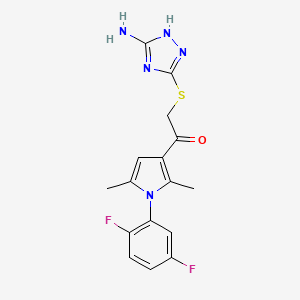
![7-(2,3-dihydro-1H-inden-5-yl)-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2733415.png)

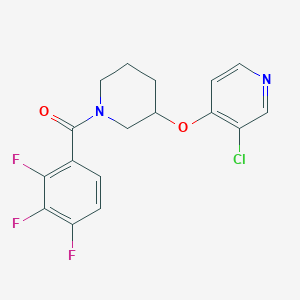
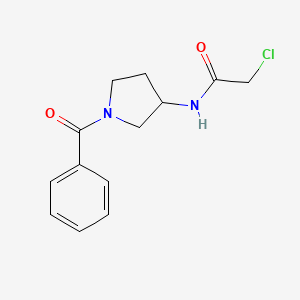
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)
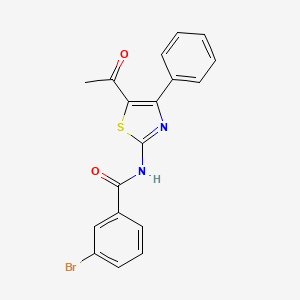

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)
![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
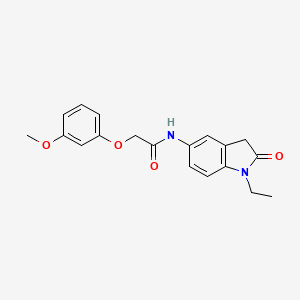
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)
